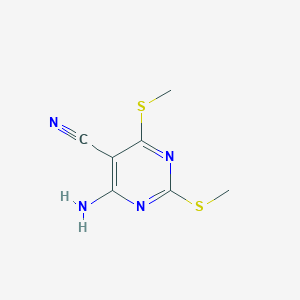
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is a heterocyclic organic compound that is widely used in scientific research. It has a molecular formula of C9H10N4S2 and a molecular weight of 242.33 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for the use of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the development of materials with improved properties for optoelectronics and catalysis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Métodos De Síntesis
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-amino-2,6-bis(methylthio)pyrimidine with cyanogen chloride. This reaction yields 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in good yield and high purity.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used as a precursor for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral drugs. Additionally, it has been used in the synthesis of materials with potential applications in optoelectronics and catalysis.
Propiedades
Número CAS |
98277-53-3 |
|---|---|
Nombre del producto |
5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- |
Fórmula molecular |
C7H8N4S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
4-amino-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-4(3-8)5(9)10-7(11-6)13-2/h1-2H3,(H2,9,10,11) |
Clave InChI |
UMLJRQHCHCJUKT-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)N)SC |
SMILES canónico |
CSC1=NC(=NC(=C1C#N)N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)